molecular formula C14H16ClNO3 B1305288 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid CAS No. 139084-68-7

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid

Cat. No.: B1305288
CAS No.: 139084-68-7
M. Wt: 281.73 g/mol
InChI Key: NJXSBMPAHIMXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Intermediates

4-Oxobutenoic acids, related to the chemical structure of interest, are recognized for their roles as biologically active species and versatile intermediates in further derivatization processes. A study elaborated on the microwave-assisted synthesis of 4-oxo-2-butenoic acids through aldol-condensation, highlighting the different conditions required for aryl and aliphatic substrates and rationalizing this substituent effect with frontier orbital calculations, suggesting the adaptability and specificity in synthesis methods depending on substituent types (Uguen et al., 2021).

Catalytic Reactions and Environmental Applications

In environmental science, the study of degradation pathways and intermediates is crucial. One study focused on 4-chlorophenol's catalytic ozonation, identifying its intermediates and proposing degradation pathways. This research showed significant decomposition of 4-chlorophenol using a MnOx/γ-Al2O3/TiO2 catalyst, emphasizing the role of hydroxyl radicals in the oxidation process and shedding light on the formation of aromatic compounds and carboxylic acids as predominant oxidative organic intermediates (Qi et al., 2014).

Biological and Pharmacological Research

A novel compound related to 4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid, featuring a bicyclic thiohydantoin fused to pyrrolidine, was synthesized and subjected to various analyses, including structural characterization and antimicrobial activity testing. This compound demonstrated notable antibacterial and antimycobacterial activities, highlighting the potential for similar compounds in biological and pharmaceutical applications (Nural et al., 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXSBMPAHIMXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930326
Record name 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139084-68-7
Record name 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.